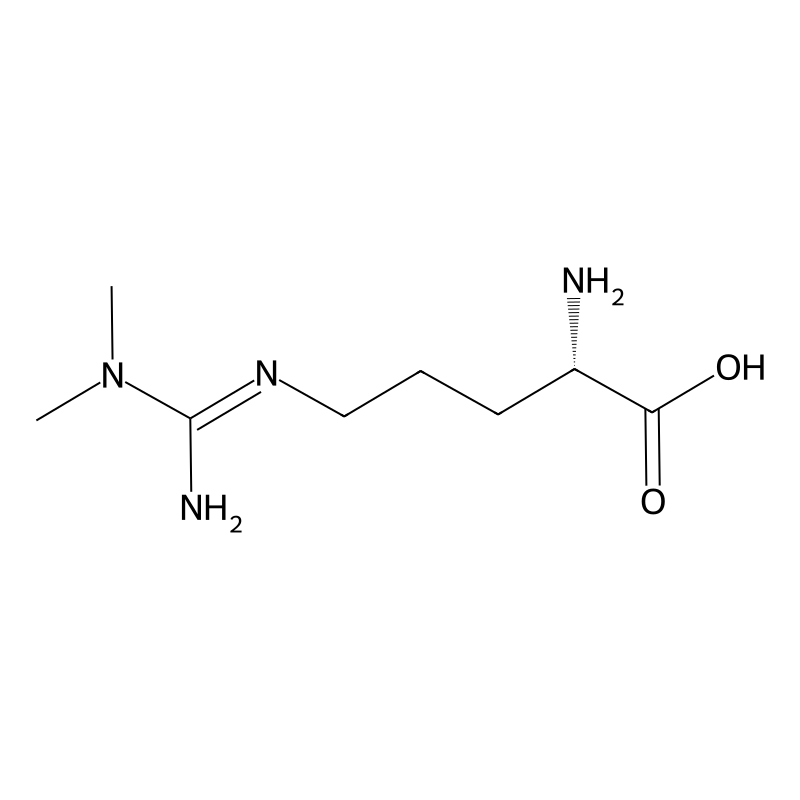

N,N-dimethylarginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Function and Metabolism:

N,N-dimethylarginine (ADMA) is a naturally occurring L-arginine derivative found in the blood plasma. It is a byproduct of protein methylation processes within cells and structurally similar to the essential amino acid L-arginine. While L-arginine serves as a substrate for the production of nitric oxide (NO), a crucial molecule for blood vessel relaxation and overall cardiovascular health, ADMA acts as an inhibitor of nitric oxide synthase (NOS) enzymes, hindering NO production [].

Association with Cardiovascular Disease:

Extensive research has explored the potential link between ADMA levels and cardiovascular disease (CVD). Studies have revealed elevated ADMA levels in individuals with various CVD risk factors and established cardiovascular conditions, including hypertension, atherosclerosis, and heart failure [, ]. Additionally, several prospective studies have shown a significant association between high ADMA levels and an increased risk of future cardiovascular events and mortality []. These findings suggest that ADMA might serve as a biomarker for identifying individuals at higher risk of developing CVD.

Therapeutic Potential:

The established role of ADMA in NO production inhibition has led researchers to explore its potential as a therapeutic target for CVD. Various strategies are being investigated, including:

- L-arginine supplementation: Administering L-arginine has shown promise in improving endothelial function, a key marker of cardiovascular health, in individuals with high ADMA levels [].

- Inhibiting ADMA synthesis or degradation: Research is ongoing to develop drugs that either target enzymes involved in ADMA production or enhance its breakdown, potentially lowering circulating ADMA levels.

N,N-dimethylarginine, also known as asymmetric dimethylarginine, is an endogenous compound derived from the methylation of arginine residues in proteins. It plays a significant role in various physiological processes, particularly in the regulation of nitric oxide synthesis. The chemical formula for N,N-dimethylarginine is , and it has a molecular weight of approximately 202.25 g/mol. This compound is recognized for its dual role as both a signaling molecule and a potential uremic toxin, especially in the context of renal dysfunction and cardiovascular diseases .

As mentioned previously, ADMA inhibits nitric oxide synthase (NOS), the enzyme responsible for NO production [, ]. NO is a signaling molecule involved in various physiological processes, including vasodilation and blood pressure regulation []. By inhibiting NOS, ADMA can potentially decrease NO bioavailability, leading to vasoconstriction and potentially contributing to endothelial dysfunction, a condition associated with cardiovascular diseases [, ].

N,N-dimethylarginine is primarily produced through the post-translational modification of arginine by protein arginine methyltransferases, which transfer methyl groups from S-adenosylmethionine to arginine residues. The resulting N,N-dimethylarginine can inhibit nitric oxide synthase, leading to decreased nitric oxide production, which is crucial for vascular function and homeostasis. The metabolism of N,N-dimethylarginine occurs via hydrolytic degradation by dimethylarginine dimethylaminohydrolase, converting it into citrulline and dimethylamine .

N,N-dimethylarginine serves as a potent inhibitor of nitric oxide synthase, thus reducing nitric oxide availability in endothelial cells. This inhibition has significant implications for cardiovascular health, as nitric oxide is essential for vasodilation and maintaining vascular tone. Elevated levels of N,N-dimethylarginine are associated with various pathological conditions, including hypertension, atherosclerosis, and chronic kidney disease. Its presence in plasma serves as a biomarker for cardiovascular risk .

N,N-dimethylarginine has garnered interest in clinical research due to its role as a biomarker for various diseases. Its levels are monitored in patients with cardiovascular diseases, renal dysfunction, and metabolic disorders. Furthermore, therapeutic strategies aimed at lowering N,N-dimethylarginine levels are being explored to improve endothelial function and reduce cardiovascular risk .

Research has indicated that N,N-dimethylarginine interacts with various biological pathways. It inhibits nitric oxide synthase activity, leading to reduced nitric oxide production and subsequent effects on vascular tone and blood pressure regulation. Additionally, elevated levels of N,N-dimethylarginine have been linked to increased oxidative stress and inflammation in endothelial cells, contributing to the pathogenesis of cardiovascular diseases .

N,N-dimethylarginine is part of a broader class of compounds known as methylated arginines. Other similar compounds include:

- Symmetric Dimethylarginine: Unlike N,N-dimethylarginine, symmetric dimethylarginine does not inhibit nitric oxide synthase.

- N-Glycyl-N-monomethyl-L-arginine: This compound also acts as a nitric oxide synthase inhibitor but has distinct pharmacokinetic properties.

- N-Monomethyl-L-arginine: A less potent inhibitor than N,N-dimethylarginine but important in regulating nitric oxide levels.

Comparison TableCompound Nitric Oxide Synthase Inhibition Unique Features N,N-Dimethylarginine Yes Endogenous marker for cardiovascular diseases Symmetric Dimethylarginine No Does not inhibit nitric oxide synthase N-Glycyl-N-monomethyl-L-arg Yes Distinct pharmacokinetics N-Monomethyl-L-arginine Yes (less potent) Regulates nitric oxide but less effective than ADMA

| Compound | Nitric Oxide Synthase Inhibition | Unique Features |

|---|---|---|

| N,N-Dimethylarginine | Yes | Endogenous marker for cardiovascular diseases |

| Symmetric Dimethylarginine | No | Does not inhibit nitric oxide synthase |

| N-Glycyl-N-monomethyl-L-arg | Yes | Distinct pharmacokinetics |

| N-Monomethyl-L-arginine | Yes (less potent) | Regulates nitric oxide but less effective than ADMA |

N,N-dimethylarginine's unique position arises from its potent inhibition of nitric oxide synthase and its established role as a biomarker for cardiovascular health issues, distinguishing it from other methylated arginines that may have different biological activities or mechanisms .

N,N-dimethylarginine, more commonly known as asymmetric dimethylarginine, is a naturally occurring methylated amino acid derivative that plays a crucial role in cellular physiology [1] [2]. The biosynthesis of N,N-dimethylarginine occurs through a sophisticated two-step process that begins with the post-translational methylation of arginine residues within proteins [3] [4]. This methylation process is irreversible and represents a fundamental mechanism by which cells regulate protein function and generate bioactive metabolites [5].

The initial step in N,N-dimethylarginine biosynthesis involves the enzymatic modification of protein-incorporated arginine residues by specialized methyltransferase enzymes [6]. These enzymes transfer methyl groups from S-adenosylmethionine to the guanidine nitrogen atoms of arginine residues that are already incorporated into proteins [7]. The methylation occurs on arginine residues that are embedded within specific protein contexts, particularly those found in nuclear proteins and histones [8].

The second critical step in N,N-dimethylarginine generation involves the proteolytic degradation of these methylated proteins [9] [10]. During normal cellular protein turnover, methylated proteins are broken down by various proteolytic systems, including the proteasome and autophagy pathways [12]. This proteolysis releases free methylated arginine derivatives, including N,N-dimethylarginine, into the cellular cytoplasm [11] [12]. The amount of N,N-dimethylarginine generated within a cell is therefore dependent on both the extent of arginine methylation in proteins and the rates of protein turnover [6].

Research has demonstrated that both the proteasome and autophagy pathways play essential roles in the production of free methylarginines [12]. Studies using specific inhibitors for each pathway have shown that blockade of proteasome activity reduces the amount of free N,N-dimethylarginine and symmetric dimethylarginine, while inhibition of autophagy significantly reduces cellular N,N-dimethylarginine levels specifically [12]. This indicates that different protein degradation pathways contribute differentially to the generation of various methylarginine species [12].

Role of Type I Protein Arginine Methyltransferases

Type I protein arginine methyltransferases represent the primary enzymatic machinery responsible for generating the methylated protein substrates that ultimately yield N,N-dimethylarginine [3] [5]. These enzymes are distinguished from Type II protein arginine methyltransferases by their specific methylation pattern, producing monomethylarginine and asymmetric dimethylarginine rather than symmetric dimethylarginine [3] [14].

The human genome encodes several Type I protein arginine methyltransferases, including protein arginine methyltransferase 1, protein arginine methyltransferase 3, protein arginine methyltransferase 4, protein arginine methyltransferase 6, and protein arginine methyltransferase 8 [5] [16]. Among these enzymes, protein arginine methyltransferase 1 is the most abundant and accounts for over 90% of asymmetric dimethylarginine formation in mammalian cells [5]. This enzyme exhibits broad substrate specificity and is widely distributed throughout various tissues, with particularly high expression in the kidney and liver [21].

Table 1: Type I Protein Arginine Methyltransferases Properties

| PRMT | Primary Substrates | Methylation Products | Tissue Distribution | Cellular Localization |

|---|---|---|---|---|

| PRMT1 | H4R3, H2A, Multiple histones, non-histone proteins | MMA, ADMA (>90% of cellular ADMA) | Ubiquitous, highest in kidney, liver | Cytoplasm, nucleus |

| PRMT3 | H2A, H4, Ribosomal proteins | MMA, ADMA | Widely expressed, brain, testis | Nucleus, cytoplasm |

| PRMT4/CARM1 | H3R17, H3R42, CBP/p300 | MMA, ADMA | Muscle, heart, brain, steroid-responsive tissues | Nucleus |

| PRMT6 | H3R2, H4R3, Multiple histones | MMA, ADMA | Ubiquitous, high in brain, testis | Nucleus |

| PRMT8 | Histone H4, Neuronal proteins | MMA, ADMA | Brain, neuronal tissues | Nucleus |

Protein arginine methyltransferase 1 catalyzes methylation through an ordered sequential mechanism in which S-adenosylmethionine binds to the enzyme first, followed by the binding of the substrate protein or peptide [21]. The enzyme exhibits processivity in its catalytic mechanism, meaning it can add multiple methyl groups to the same substrate without dissociating [21]. Kinetic studies have revealed that protein arginine methyltransferase 1 has similar catalytic activity towards both unmodified and monomethylated substrates, with comparable Michaelis-Menten constants and turnover numbers [24].

The expression and activity of Type I protein arginine methyltransferases are subject to various regulatory mechanisms [6]. For instance, protein arginine methyltransferase 1 expression in endothelial cells increases in response to shear stress, and this effect can be blocked by suppression of certain signaling pathways [6]. Additionally, low-density lipoprotein exposure can increase protein arginine methyltransferase 1 expression, and these alterations in enzyme expression correlate with corresponding changes in N,N-dimethylarginine generation [6].

The substrate specificity of Type I protein arginine methyltransferases varies considerably among different family members [18] [21]. While these enzymes share some common substrates, each also methylates unique protein targets [21]. For example, both protein arginine methyltransferase 4 and protein arginine methyltransferase 6 are involved in generating asymmetric dimethylation at arginine 17 of histone 3 and arginine 42 of histone 3 [21]. However, protein arginine methyltransferase 6 exhibits a relaxed substrate specificity and can methylate substrates in which the target arginine is flanked by proline residues [21].

Protein Turnover and Free N,N-dimethylarginine Generation

The generation of free N,N-dimethylarginine is intimately linked to cellular protein turnover rates, as the methylated amino acid can only be liberated through the proteolytic degradation of methylated proteins [6] [12]. This process represents a critical regulatory point in N,N-dimethylarginine metabolism, as variations in protein turnover rates can significantly impact the cellular and systemic levels of this bioactive compound [10].

Protein turnover involves the coordinated processes of protein synthesis and degradation, with methylated proteins generally exhibiting higher turnover rates than their unmethylated counterparts [15]. This increased turnover is partly due to the fact that protein methylation is an irreversible modification, and the only way to remove the methylation signal is through complete proteolysis of the methylated protein [15]. Consequently, many methylated proteins, particularly those involved in transcriptional regulation and chromatin remodeling, have relatively short half-lives [15].

The proteasome system represents the primary pathway for degrading methylated nuclear proteins [12]. This ATP-dependent proteolytic complex recognizes ubiquitinated proteins and degrades them into small peptides and individual amino acids [12]. Research has demonstrated that inhibition of proteasome activity significantly reduces the cellular levels of free N,N-dimethylarginine, indicating the critical role of this degradation pathway in methylarginine generation [12].

Autophagy provides an alternative pathway for protein degradation that also contributes to N,N-dimethylarginine generation [12]. This process involves the sequestration of cellular components, including proteins, into specialized vesicles that are subsequently degraded by lysosomal enzymes [12]. Studies have shown that autophagy inhibition specifically reduces cellular N,N-dimethylarginine levels, suggesting that this pathway preferentially degrades certain methylated protein substrates [12].

The rate of N,N-dimethylarginine generation varies significantly among different cell types and physiological conditions [22]. In critically ill patients, research has demonstrated inverse associations between dimethylarginine dimethylaminohydrolase activities in muscle, kidney, and liver tissues and plasma N,N-dimethylarginine levels [22]. This suggests that variations in protein turnover rates and degradation pathway activities can substantially influence systemic methylarginine metabolism [22].

Catabolism by Dimethylarginine Dimethylaminohydrolase

Dimethylarginine dimethylaminohydrolase represents the primary enzymatic pathway for N,N-dimethylarginine catabolism in mammalian cells [7] [13]. This highly conserved hydrolytic enzyme is found in numerous species and catalyzes the conversion of N,N-dimethylarginine to L-citrulline and dimethylamine [7] [13]. The enzyme plays a crucial role in regulating cellular and plasma levels of N,N-dimethylarginine and therefore significantly impacts nitric oxide synthesis and cardiovascular function [7].

Two distinct isoforms of dimethylarginine dimethylaminohydrolase exist in mammalian tissues: dimethylarginine dimethylaminohydrolase 1 and dimethylarginine dimethylaminohydrolase 2 [7] [29]. Research using gene-deficient mouse models has demonstrated that dimethylarginine dimethylaminohydrolase 1 is the critical enzyme for degrading N,N-dimethylarginine and monomethyl-L-arginine, while dimethylarginine dimethylaminohydrolase 2 has no detectable role in methylarginine degradation [7]. Studies with global dimethylarginine dimethylaminohydrolase 1 gene-deficient mice showed that plasma and tissue N,N-dimethylarginine levels were several-fold higher than in wild-type mice, with dimethylarginine dimethylaminohydrolase activity being undetectable in all tissues tested [7].

Table 2: Dimethylarginine Dimethylaminohydrolase Enzyme Properties

| Property | DDAH1 | DDAH2 |

|---|---|---|

| Enzyme Classification | EC 3.5.3.18 | EC 3.5.3.18 |

| Molecular Weight (kDa) | 31 | 30 |

| Optimal pH | 7.0-7.5 | 7.0-7.5 |

| Km for ADMA (μM) | 50-100 | No activity |

| Km for L-NMMA (μM) | 30-60 | No activity |

| kcat (s⁻¹) | 0.3-0.8 | N/A |

| Active Site Residues | Cys249, His162, Asp127 | Cys273, His172, Asp151 |

| Tissue Distribution DDAH1 | Kidney, liver, brain, endothelium | N/A |

| Tissue Distribution DDAH2 | N/A | Heart, kidney, placenta, endothelium |

| Subcellular Location | Cytosol | Cytosol |

The catalytic mechanism of dimethylarginine dimethylaminohydrolase involves a nucleophilic attack by an active site cysteine residue [25]. The enzyme contains a critical sulfhydryl group that is essential for catalytic activity and makes the enzyme highly sensitive to oxidative stress [20]. Research has shown that the active site cysteine has an unperturbed pKa value in the resting enzyme, but substrate binding induces conformational changes that promote cysteine deprotonation to the reactive thiolate form [25].

The tissue distribution of dimethylarginine dimethylaminohydrolase isoforms differs significantly [29] [30]. Dimethylarginine dimethylaminohydrolase 1 is highly expressed in vascular endothelium and is found predominantly in tissues that express neuronal nitric oxide synthase [29]. In contrast, dimethylarginine dimethylaminohydrolase 2 is found in tissues that express endothelial nitric oxide synthase [29]. However, recent research has demonstrated that dimethylarginine dimethylaminohydrolase 1 expression is not confined to the endothelium, with significant expression observed in hepatocytes, adipocytes, cortical neurons, and proximal tubule cells [30].

The regulation of dimethylarginine dimethylaminohydrolase activity occurs at multiple levels [13]. Transcriptional regulation involves various signaling pathways, and epigenetic modifications can alter dimethylarginine dimethylaminohydrolase 2 regulation at the promoter level [13]. DNA hypermethylation can suppress dimethylarginine dimethylaminohydrolase 2 transcription, while histone acetylation can upregulate its expression [13]. Additionally, certain pharmaceutical agents can modulate dimethylarginine dimethylaminohydrolase expression and activity [13].

Renal Clearance Mechanisms

The kidneys play a central role in the elimination of N,N-dimethylarginine through multiple mechanisms, including glomerular filtration, limited tubular handling, and enzymatic metabolism within renal tissues [9] [11]. Unlike its structural isomer symmetric dimethylarginine, which is eliminated almost exclusively through renal excretion, N,N-dimethylarginine undergoes significant intracellular metabolism before excretion [9].

Glomerular filtration represents the initial step in renal N,N-dimethylarginine handling [11]. Due to its relatively small molecular weight and lack of significant protein binding, N,N-dimethylarginine is freely filtered at the glomerulus [11]. However, unlike many small molecules, N,N-dimethylarginine undergoes limited tubular reabsorption, which contributes to its overall renal clearance [11].

The renal clearance of N,N-dimethylarginine is significantly lower than that of symmetric dimethylarginine, reflecting the substantial intracellular metabolism of N,N-dimethylarginine by dimethylarginine dimethylaminohydrolase within renal tissues [9] [10]. Research has shown that renal clearance values for N,N-dimethylarginine range from 15-25 mL/min, while symmetric dimethylarginine clearance ranges from 95-105 mL/min [11]. This difference highlights the important role of enzymatic metabolism in N,N-dimethylarginine elimination [9].

Table 3: Renal Clearance Mechanisms for Methylarginines

| Compound | Glomerular Filtration | Tubular Reabsorption | Tubular Secretion | Renal Clearance (mL/min) | Excretion as % of Total Elimination | Primary Elimination Route |

|---|---|---|---|---|---|---|

| ADMA | Yes | Limited | Minimal | 15-25 | 15-20% | DDAH metabolism (80-85%) |

| SDMA | Yes | Limited | Minimal | 95-105 | 85-90% | Renal excretion (85-90%) |

| L-NMMA | Yes | Limited | Minimal | 20-30 | 20-25% | DDAH metabolism (75-80%) |

| L-Arginine | Yes | Significant | Minimal | 150-200 | 25-30% | Urea cycle, protein synthesis |

In addition to dimethylarginine dimethylaminohydrolase-mediated metabolism, the kidneys also eliminate N,N-dimethylarginine through the action of alanine glyoxylate aminotransferase 2 [9] [32]. This mitochondrial aminotransferase is primarily expressed in the kidneys and can metabolize N,N-dimethylarginine through transamination reactions [9] [32]. Research has demonstrated that alanine glyoxylate aminotransferase 2 is a multifunctional enzyme with multiple substrates and products, and altered enzyme activity may contribute to cardiovascular and renal diseases [32].

The relationship between renal function and N,N-dimethylarginine metabolism is complex [10] [11]. In patients with chronic kidney disease, plasma N,N-dimethylarginine levels increase proportionally to the degree of renal dysfunction [10]. However, this elevation results from both decreased renal clearance and altered intracellular metabolism rather than simply reduced filtration [10]. Studies have shown that both decreased dimethylarginine dimethylaminohydrolase expression and increased protein arginine methyltransferase gene expression contribute to elevated plasma N,N-dimethylarginine levels in chronic kidney disease [10].

Urinary N,N-dimethylarginine excretion provides insights into whole-body methylarginine metabolism [11]. Research in renal transplant recipients has demonstrated that higher urinary N,N-dimethylarginine excretion is associated with improved survival outcomes, possibly reflecting better overall metabolic function [11]. The ratio of plasma to urinary N,N-dimethylarginine levels can provide information about the balance between generation and elimination pathways [11].

Cellular Transport Systems for Methylarginines

The cellular transport of N,N-dimethylarginine and other methylarginines is mediated primarily by members of the cationic amino acid transporter family [13] [19] [27]. These transporters belong to the solute carrier 7 family and are responsible for the bidirectional movement of cationic amino acids, including N,N-dimethylarginine, across cellular membranes [19] [27]. The transport process is crucial for both the cellular uptake of circulating methylarginines and the efflux of intracellularly generated compounds [15].

The cationic amino acid transporter family consists of several members with distinct kinetic properties and tissue distributions [27]. Cationic amino acid transporter 1 is the high-affinity, low-capacity member that transports L-arginine with relatively high apparent affinity and functions to supply cationic amino acids for cellular metabolism [19] [27]. Cationic amino acid transporter 2A displays higher maximum velocity and lower apparent affinity for arginine transport, making it the only low-affinity member of the family [27]. Cationic amino acid transporter 2B has intermediate kinetic properties and is primarily expressed in activated macrophages [27].

Table 4: Cationic Amino Acid Transporter Properties

| Transporter | Gene Symbol | Km for L-Arginine (mM) | Vmax Relative | ADMA Transport | SDMA Transport | Tissue Distribution | Regulation |

|---|---|---|---|---|---|---|---|

| CAT-1 | SLC7A1 | 0.07-0.25 | 1 | Yes | Yes | Ubiquitous, high in liver, muscle | Constitutive |

| CAT-2A | SLC7A2 | 2-15 | 34 | Yes | Yes | Liver, skeletal muscle, macrophages | Cytokine-inducible |

| CAT-2B | SLC7A2 | 0.1-0.5 | 5-10 | Yes | Yes | Liver, activated macrophages | Cytokine-inducible |

The transport of methylarginines by cationic amino acid transporters exhibits stereospecificity, with these carriers being highly selective for the L-enantiomers of cationic amino acids [27]. The transporters can recognize L-arginine analogs that are methylated at the guanidine group, including N,N-dimethylarginine and symmetric dimethylarginine [13] [27]. Transport is independent of external sodium, potassium, calcium, or magnesium ions, distinguishing these carriers from other amino acid transport systems [27].

Research has demonstrated that cationic amino acid transporters work cooperatively to ensure adequate amino acid supply under various physiological conditions [27]. In cardiac muscle cells, both high-affinity and low-affinity transport components function simultaneously, forming a homeostatic system that maintains proper L-arginine supply [27]. Analysis of this two-transporter system showed that the low-affinity component is responsible for 50-60% of total cationic amino acid influx, despite the high Michaelis-Menten constant values [27].

The regulation of cationic amino acid transporter expression and activity occurs in response to various physiological and pathological stimuli [22] [27]. In patients with chronic renal failure or heart failure, cationic amino acid transporters in erythrocytes, platelets, and peripheral blood mononuclear cells are upregulated [22]. This upregulation may result in faster efflux of N,N-dimethylarginine from cells, leading to closer associations between intracellular and extracellular levels [22].

Nitric oxide itself can modulate cationic amino acid transport activity through negative feedback mechanisms [27]. Studies using isolated cardiomyocytes have demonstrated that millimolar concentrations of L-arginine first accelerate endogenous nitric oxide synthesis, followed by a decrease in the rate of further nitric oxide production [27]. These effects are consistent with nitric oxide-mediated negative feedback modulation of L-arginine transport, which would also affect methylarginine transport [27].

Table 5: Plasma N,N-dimethylarginine Concentrations in Different Populations

| Population | Mean ± SD (μM) | Reference Range (μM) | Sample Size (n) |

|---|---|---|---|

| Healthy adults (HPLC) | 0.71 ± 0.14 | 0.34-1.10 | 4093 |

| Healthy adults (ELISA) | 0.57 ± 0.12 | 0.25-0.92 | 1435 |

| Morbidly obese patients | 0.51 ± 0.15 | 0.35-0.85 | 156 |

| Type 2 diabetes | 0.44 ± 0.12 | 0.30-0.70 | 248 |

| Chronic kidney disease | 1.2-2.5 | 0.8-4.0 | 524 |

| Renal transplant recipients | 0.61 ± 0.12 | 0.40-0.95 | 686 |

| Cardiovascular disease patients | 0.8-1.5 | 0.6-2.2 | 1256 |

N,N-dimethylarginine functions as a potent endogenous competitive inhibitor of all three nitric oxide synthase isoforms: endothelial nitric oxide synthase, neuronal nitric oxide synthase, and inducible nitric oxide synthase [1] [2]. The inhibitory mechanism operates through direct competition with L-arginine at the active site of nitric oxide synthase enzymes, with a dissociation constant of approximately 0.9 micromolar [1]. This competitive inhibition occurs despite L-arginine concentrations in plasma being approximately 100-fold higher than those of N,N-dimethylarginine [1].

Research demonstrates that physiological concentrations of N,N-dimethylarginine achieve significant nitric oxide synthase inhibition in endothelial cells. Cardounel and colleagues estimated that at physiological levels of N,N-dimethylarginine and L-arginine, endothelial nitric oxide synthase activity experiences approximately 10 percent tonic inhibition [1]. This substantial inhibitory effect occurs because the inhibition constant of N,N-dimethylarginine for nitric oxide synthase is only 0.9 micromolar, enabling effective enzyme inhibition across a wide range of L-arginine concentrations [1].

The inhibitory potency of N,N-dimethylarginine varies across different nitric oxide synthase isoforms and cellular contexts. Studies utilizing electron paramagnetic resonance spectroscopy and spin trapping techniques have confirmed that significant nitric oxide synthase inhibition occurs in endothelial cells at physiological levels of endogenous methylarginines in the presence of L-arginine concentrations similar to those observed in healthy humans [1]. This inhibition persists even in conditions where substrate availability varies markedly, such as during sepsis and exercise [1].

Regulation of Nitric Oxide Production

The regulation of nitric oxide production by N,N-dimethylarginine operates through multiple interconnected mechanisms that extend beyond direct enzymatic inhibition. The compound influences nitric oxide bioavailability through modulation of nitric oxide synthase coupling and uncoupling processes, particularly under conditions of oxidative stress [3] [4].

N,N-dimethylarginine demonstrates the capacity to regulate its own degradation through a negative feedback mechanism involving nitric oxide and cyclic guanosine monophosphate signaling. Nitric oxide stimulates dimethylarginine dimethylaminohydrolase-2 gene expression via cyclic guanosine monophosphate induction in endothelial cells [5]. This creates a regulatory loop whereby increased intracellular N,N-dimethylarginine levels, with subsequent nitric oxide synthase inhibition and reduced nitric oxide production, may decrease dimethylarginine dimethylaminohydrolase-2 gene expression, potentially perpetuating elevated N,N-dimethylarginine levels [4].

The regulation also involves complex interactions with tetrahydrobiopterin availability. During conditions of tetrahydrobiopterin depletion, N,N-dimethylarginine stimulates superoxide production by uncoupled endothelial nitric oxide synthase [4]. Oxidative stress can oxidize tetrahydrobiopterin to dihydrobiopterin, which uncouples endothelial nitric oxide synthase, creating a potential positive feedback mechanism to perpetuate increased oxidative stress [4].

Studies demonstrate that N,N-dimethylarginine-mediated regulation of nitric oxide production varies according to the relative concentrations of substrate and inhibitor at the intracellular level versus the plasma compartment [6]. The regulatory mechanism accounts for the observation that intracellular N,N-dimethylarginine to L-arginine ratios are significantly higher than those observed in plasma, enabling effective nitric oxide synthase modulation despite seemingly adequate plasma L-arginine concentrations [1].

Effects on Vascular Tone and Function

N,N-dimethylarginine exerts profound effects on vascular tone through multiple pathways that collectively contribute to alterations in peripheral vascular resistance and blood pressure regulation. Systemic infusion of N,N-dimethylarginine in healthy subjects produces a 24 percent increase in systemic vascular resistance and a 6 percent increase in mean blood pressure [7]. These hemodynamic changes occur alongside significant reductions in cardiac output and effective renal plasma flow [7].

The vascular effects of N,N-dimethylarginine demonstrate regional heterogeneity, with femoral and renal arteries showing greater sensitivity compared to coronary arteries [8]. In isolated arterial preparations, N,N-dimethylarginine inhibits endothelium-dependent relaxation mediated by acetylcholine in all arterial beds studied, but the magnitude of inhibition varies significantly between vessel types [8]. This differential sensitivity suggests that the role of N,N-dimethylarginine as a cardiovascular risk factor may be vessel-specific rather than uniformly applicable across all vascular territories [8].

The compound affects vascular function through activation of the renin-angiotensin system at the microvascular level. N,N-dimethylarginine activates local angiotensin-converting enzyme and increases angiotensin II production in arteriolar walls, leading to enhanced nicotinamide adenine dinucleotide phosphate oxidase activity and subsequent superoxide generation [3]. This mechanism provides an alternative pathway for vascular dysfunction that operates independently of nitric oxide synthase inhibition [3].

Research demonstrates that N,N-dimethylarginine impairs flow-mediated dilation in resistance arteries through oxidative stress mechanisms. The compound eliminates flow-induced dilation in isolated arterioles, an effect that can be restored by superoxide dismutase and catalase treatment, indicating that oxidative stress mediates the vascular dysfunction [3]. The inhibition of nicotinamide adenine dinucleotide phosphate oxidase or blockade of the renin-angiotensin system prevents these adverse vascular effects [3].

Physiological Concentrations in Biological Fluids

The physiological concentrations of N,N-dimethylarginine in biological fluids demonstrate significant compartmentalization and vary considerably between different tissue and fluid compartments. Plasma concentrations in healthy adults typically range from 0.35 to 0.70 micromolar, although broader ranges from 0.34 to 1.10 micromolar have been reported in meta-analyses [9] [10]. Recent analytical improvements have established reference intervals for serum N,N-dimethylarginine concentrations as 0.22 to 0.88 micromolar, representing the 2.5th to 97.5th percentile values in healthy populations [10].

Intracellular concentrations of N,N-dimethylarginine are markedly elevated compared to extracellular levels. Estimates suggest that intracellular N,N-dimethylarginine concentrations in endothelial cells and brain tissue are 5 to 20-fold higher than plasma concentrations [4] [11]. Specific measurements in brain tissue reveal intracellular N,N-dimethylarginine levels of 10.7 ± 1.3 micromolar, while endothelial cells concentrate the compound to approximately 3.5 to 14.0 micromolar [4]. This concentration gradient is attributed to active transport mechanisms via cationic amino acid transporters and reduced efflux rates [4].

The total body burden of N,N-dimethylarginine includes substantial amounts bound to proteins within cells. Whole blood measurements reveal total N,N-dimethylarginine concentrations of 43.18 ± 4.79 micromolar, with approximately 95 percent of this total residing within red blood cells [12]. This intracellular sequestration represents a significant reservoir of the compound that may be released during protein turnover or cellular stress conditions.

Urinary excretion of N,N-dimethylarginine provides insight into whole-body metabolism and elimination. Normal urinary concentrations range from 3.4 ± 1.1 micromolar per millimolar creatinine, representing approximately 20 percent of total N,N-dimethylarginine elimination [10]. The remaining 80 percent undergoes metabolic degradation primarily through dimethylarginine dimethylaminohydrolase activity in liver and kidney tissues [10].

Competitive Interaction with L-Arginine

The competitive interaction between N,N-dimethylarginine and L-arginine represents a fundamental mechanism underlying the regulation of nitric oxide biosynthesis and provides the molecular basis for the L-arginine paradox. This paradox describes the clinical observation that exogenous L-arginine supplementation improves nitric oxide-mediated vascular functions in vivo, despite baseline plasma L-arginine concentrations being approximately 25-fold higher than the Michaelis-Menten constant of purified endothelial nitric oxide synthase [13].

The competitive inhibition mechanism operates at the cellular level where both N,N-dimethylarginine and L-arginine compete for transport via cationic amino acid transporters and for binding to nitric oxide synthase active sites [14] [15]. Studies using isotopically labeled compounds demonstrate that L-arginine exposure enhances nitric oxide production while simultaneously decreasing cellular N,N-dimethylarginine levels and increasing extracellular N,N-dimethylarginine concentrations, indicating active efflux of the endogenous inhibitor [14] [15].

Cellular transport studies reveal trans-stimulated efflux of both L-arginine and N,N-dimethylarginine when high concentrations of either compound are present in the extracellular medium [14]. This mutual transport competition suggests that the cellular availability of substrate and inhibitor is dynamically regulated through transporter-mediated mechanisms [14]. The inhibition of N,N-dimethylarginine metabolism occurs in the presence of added L-arginine, indicating that the competitive interaction extends beyond transport to include metabolic processes [14].

The clinical relevance of this competitive interaction is demonstrated by studies showing that L-arginine supplementation can reverse the endothelial dysfunction associated with elevated N,N-dimethylarginine levels in various disease states [13] [16]. The effectiveness of L-arginine therapy correlates with the ability to shift the intracellular L-arginine to N,N-dimethylarginine ratio in favor of enhanced nitric oxide production [16]. However, the long-term efficacy of this approach may be limited by compensatory mechanisms that maintain elevated N,N-dimethylarginine levels [1].

Role in Cellular Signaling Networks

N,N-dimethylarginine participates in complex cellular signaling networks that extend far beyond its established role as a nitric oxide synthase inhibitor. Recent research has identified the compound as an endogenous ligand for the calcium-sensing receptor, a G-protein coupled receptor that responds to amino acid concentrations [17]. Activation of the calcium-sensing receptor by N,N-dimethylarginine triggers intracellular calcium mobilization through Gq protein signaling pathways, leading to enhanced lipogenic gene expression and triglyceride accumulation [17].

The compound influences cellular signaling through modulation of oxidative stress pathways, particularly the nicotinamide adenine dinucleotide phosphate oxidase system. N,N-dimethylarginine stimulates reactive oxygen species generation and activates the nicotinamide adenine dinucleotide phosphate oxidase/reactive oxygen species/extracellular signal-regulated kinase signaling pathway in renal cells under high glucose conditions [18] [19]. This pathway promotes cellular proliferation, migration, and fibrotic marker expression, contributing to kidney injury progression in diabetic conditions [18] [19].

Gene expression profiling studies demonstrate that N,N-dimethylarginine exposure produces comprehensive alterations in cellular transcription patterns. The compound modulates expression of genes involved in cell death, apoptosis, cell cycle regulation, and cancer-related pathways [20]. Metabolomic analyses reveal that N,N-dimethylarginine influences tricarboxylic acid cycle activity, glucose and fatty acid metabolism, and nucleic acid metabolism, indicating broad effects on cellular energy production and biosynthetic processes [20].

The signaling functions of N,N-dimethylarginine include regulation of protein methylation processes through feedback mechanisms. The compound influences the expression of protein arginine methyltransferases and dimethylarginine dimethylaminohydrolase enzymes, creating regulatory loops that control its own synthesis and degradation [21] [4]. These autoregulatory mechanisms ensure that cellular N,N-dimethylarginine levels are maintained within physiologically relevant ranges while allowing for dynamic responses to pathological stimuli.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

63937-30-4